Methyl 4-allyl-2-fluorobenzoate
Description
Methyl 4-allyl-2-fluorobenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 2-position and an allyl group (-CH₂CH₂CH₂) at the 4-position. The molecular formula is inferred as C₁₁H₁₁FO₂, with a molecular weight of 194.18 g/mol.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
methyl 2-fluoro-4-prop-2-enylbenzoate |
InChI |
InChI=1S/C11H11FO2/c1-3-4-8-5-6-9(10(12)7-8)11(13)14-2/h3,5-7H,1,4H2,2H3 |
InChI Key |
WWHCFYNKRREMSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CC=C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of Methyl 4-allyl-2-fluorobenzoate and its analogs:

Key Observations :
- Electron Effects : The allyl group (electron-donating) in this compound contrasts with the electron-withdrawing acetyl (-COCH₃) and chloro (-Cl) groups in analogs. This difference impacts hydrolysis rates and electrophilic substitution reactivity .
- Solubility : The acetyl group in Methyl 4-acetyl-2-fluorobenzoate enhances polarity and solubility in polar solvents (e.g., acetone, DMSO), whereas the allyl and chloro analogs exhibit lower solubility due to hydrophobic substituents .
- Thermal Stability : Higher boiling points in acetyl and allyl derivatives (~250–280°C) compared to the chloro analog (~230–245°C) suggest stronger intermolecular interactions (e.g., dipole-dipole) in the former .
Industrial and Agricultural Relevance
- Agrochemicals : Methyl 4-chloro-2-fluorobenzoate shares structural motifs with sulfonylurea herbicides (e.g., metsulfuron methyl ester, ), where ester groups improve bioavailability .
- Pharmaceuticals: Fluorinated benzoates like Methyl 4-acetyl-2-fluorobenzoate are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), leveraging fluorine’s metabolic stability .
- Polymer Chemistry : The allyl group in this compound is pivotal in crosslinking reactions for fluoropolymer synthesis, enhancing material durability .
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